Ethyl 2-(4-Bromo-2-chlorophenyl)acetate
Overview
Description
Ethyl 2-(4-Bromo-2-chlorophenyl)acetate is a chemical compound with the molecular formula C10H10BrClO2 . It has a molecular weight of 277.54 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-Bromo-2-chlorophenyl)acetate consists of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(4-Bromo-2-chlorophenyl)acetate has a molecular weight of 277.54 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The rotatable bond count is 4 . The exact mass and monoisotopic mass of the compound are both 275.95527 g/mol . The topological polar surface area is 26.3 Ų . The heavy atom count is 14 . The compound is canonicalized .Scientific Research Applications
Potential Applications
Organic Compound Synthesis
Exploring further, Ethyl 2-(4-Bromo-2-chlorophenyl)acetate could have additional scientific research applications such as:
- Results : Generation of novel compounds that can be used for further studies and applications.
Controlled/Living Radical Polymerization
Synthesis of Lycorine Alkaloids
Development of Insecticides and Acaricides
Molecular Docking Studies
Intermediate for Pharmaceutical Synthesis
Chemical Synthesis of Unique Molecules
Safety And Hazards
Ethyl 2-(4-Bromo-2-chlorophenyl)acetate is considered hazardous. It has been classified as having serious eye damage/eye irritation and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .
properties
IUPAC Name |
ethyl 2-(4-bromo-2-chlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTWAXDDSNTWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736470 | |
Record name | Ethyl (4-bromo-2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-Bromo-2-chlorophenyl)acetate | |
CAS RN |
1261606-45-4 | |
Record name | Ethyl (4-bromo-2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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